molecular formula C18H26N4O3S B5638444 (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide

Cat. No.: B5638444
M. Wt: 378.5 g/mol
InChI Key: FWNWDPZKDAPBDI-FZKQIMNGSA-N
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Description

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a naphthyridine core, a pyridine ring, and several functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step might involve cyclization reactions using appropriate precursors.

    Introduction of the Pyridine Ring: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.

    Functional Group Addition: The hydroxyl, dimethylamino, and methylsulfanyl groups can be introduced using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its naphthyridine core. This structure imparts unique chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-20(2)17(24)22-10-7-18(25)6-9-21(11-13(18)12-22)16(23)14-5-4-8-19-15(14)26-3/h4-5,8,13,25H,6-7,9-12H2,1-3H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWDPZKDAPBDI-FZKQIMNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)C3=C(N=CC=C3)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=C(N=CC=C3)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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